molecular formula C27H45NO3 B12807637 Peimin

Peimin

Cat. No.: B12807637
M. Wt: 431.7 g/mol
InChI Key: IUKLSMSEHKDIIP-ZJAXMWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Peimine can be synthesized through several chemical routes, although the most common method involves the extraction from Fritillaria bulbs. The extraction process typically includes:

    Drying and Pulverizing: The bulbs are dried and ground into a fine powder.

    Solvent Extraction: The powder is subjected to solvent extraction using ethanol or methanol.

    Purification: The extract is then purified using techniques such as column chromatography to isolate peimine.

Industrial Production Methods

In industrial settings, the production of peimine involves large-scale extraction and purification processes. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the efficient and high-purity extraction of peimine from plant materials .

Chemical Reactions Analysis

Types of Reactions

Peimine undergoes various chemical reactions, including:

    Oxidation: Peimine can be oxidized to form peiminine, another bioactive compound.

    Reduction: Reduction reactions can modify the functional groups in peimine, altering its biological activity.

    Substitution: Peimine can undergo substitution reactions, where functional groups are replaced by other groups, potentially enhancing its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products

Scientific Research Applications

Peimine has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for the development of extraction and purification techniques.

    Biology: Studied for its effects on cellular processes, including its role in modulating ion channels and receptors.

    Medicine: Investigated for its therapeutic potential in treating respiratory conditions, inflammation, and even certain types of cancer.

    Industry: Utilized in the formulation of herbal medicines and dietary supplements

Mechanism of Action

Peimine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Peiminine: Another alkaloid from Fritillaria species with similar anti-inflammatory properties.

    Forsythoside A: Often used in combination with peimine for enhanced anti-inflammatory effects.

    Verticinone: A related compound with comparable pharmacological activities.

Uniqueness

Peimine is unique due to its high affinity for nicotinic acetylcholine receptors and its ability to modulate multiple ion channels and signaling pathways. This multifaceted mechanism of action distinguishes it from other similar compounds, making it a valuable therapeutic agent .

Properties

Molecular Formula

C27H45NO3

Molecular Weight

431.7 g/mol

IUPAC Name

(2S,9S,10S,11S,15S,17S,18S,20S,23R)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol

InChI

InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15?,16-,17?,18?,19-,20-,21-,22?,23+,24-,25-,26+,27-/m0/s1

InChI Key

IUKLSMSEHKDIIP-ZJAXMWHBSA-N

Isomeric SMILES

CC1CC[C@H]2[C@@]([C@H]3CCC4[C@@H]5C[C@@H]([C@H]6C[C@H](CC[C@@]6(C5CC4[C@@H]3CN2C1)C)O)O)(C)O

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.